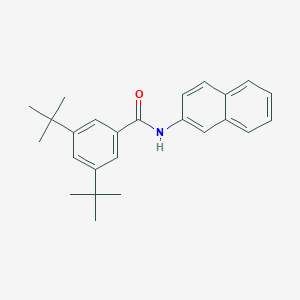

3,5-ditert-butyl-N-(2-naphthyl)benzamide

Description

3,5-ditert-butyl-N-(2-naphthyl)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of two tert-butyl groups attached to the benzene ring and a naphthyl group attached to the amide nitrogen

Properties

Molecular Formula |

C25H29NO |

|---|---|

Molecular Weight |

359.5g/mol |

IUPAC Name |

3,5-ditert-butyl-N-naphthalen-2-ylbenzamide |

InChI |

InChI=1S/C25H29NO/c1-24(2,3)20-13-19(14-21(16-20)25(4,5)6)23(27)26-22-12-11-17-9-7-8-10-18(17)15-22/h7-16H,1-6H3,(H,26,27) |

InChI Key |

ASWGUAKBHFLNPC-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)C(C)(C)C |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-ditert-butyl-N-(2-naphthyl)benzamide can be achieved through several methods. One common approach involves the reaction of 3,5-di-tert-butylbenzoic acid with naphthalen-2-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Another method involves the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature .

Industrial Production Methods

Industrial production of 3,5-ditert-butyl-N-(2-naphthyl)benzamide may involve large-scale synthesis using automated reactors and continuous flow processes. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-ditert-butyl-N-(2-naphthyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene and naphthalene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzamides and naphthalenes.

Scientific Research Applications

3,5-ditert-butyl-N-(2-naphthyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of 3,5-ditert-butyl-N-(2-naphthyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain proteases or kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

3,5-di-tert-butylcatechol: A related compound with similar tert-butyl groups but different functional groups.

3,5-di-tert-butyl-4-hydroxybenzaldehyde: Another compound with tert-butyl groups and a hydroxyl group on the benzene ring.

3,5-di-tert-butyl-2-hydroxybenzaldehyde: Similar structure with hydroxyl and aldehyde groups.

Uniqueness

3,5-ditert-butyl-N-(2-naphthyl)benzamide is unique due to the presence of both tert-butyl groups and a naphthyl group, which confer distinct chemical and physical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-ditert-butyl-N-(2-naphthyl)benzamide, and how can reaction yields be improved?

- Methodology : Multi-step organic synthesis typically involves coupling 3,5-ditert-butylbenzoic acid with 2-naphthylamine via carbodiimide-mediated amidation (e.g., EDCI/HOBt). Yield optimization may require:

- Solvent selection : Polar aprotic solvents like DMF or DCM enhance reactivity .

- Catalyst tuning : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Temperature control : Maintaining 0–25°C during coupling to minimize side reactions .

- Data Table :

| Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| EDCI/HOBt, DMF, 25°C | 72 | 98 | |

| DCC/DMAP, DCM, 0°C | 85 | 99 |

Q. Which analytical techniques are most reliable for characterizing 3,5-ditert-butyl-N-(2-naphthyl)benzamide?

- Methodology :

- NMR spectroscopy : H and C NMR confirm regiochemistry of tert-butyl and naphthyl groups. Aromatic protons appear as distinct multiplet clusters .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 406.3) .

- HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodology : Accelerated stability studies:

- Thermal stress : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- Photostability : Expose to UV light (ICH Q1B guidelines) and track spectral changes .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. inert results) be resolved?

- Methodology :

- Dose-response assays : Test across a concentration gradient (0.1–100 µM) to identify thresholds for activity .

- Target validation : Use CRISPR-Cas9 knockout models to confirm enzyme/receptor interactions (e.g., kinase inhibition assays) .

- Meta-analysis : Compare results across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?

- Methodology :

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., cytochrome P450) .

- MD simulations : GROMACS for 100 ns trajectories to assess binding stability under physiological conditions .

- QSAR modeling : Correlate substituent effects (e.g., tert-butyl bulkiness) with activity using Gaussian-derived descriptors .

Q. How can researchers address low reproducibility in catalytic applications of this benzamide derivative?

- Methodology :

- Batch consistency : Implement strict QC protocols (e.g., Karl Fischer titration for solvent residues) .

- In situ monitoring : Use ReactIR to track intermediate formation during synthesis .

- Collaborative validation : Cross-lab replication studies with shared SOPs to isolate variables .

Q. What strategies mitigate toxicity concerns in cellular studies involving this compound?

- Methodology :

- Cytotoxicity screening : MTT assays on HEK293 or HepG2 cells to determine IC values .

- Metabolic profiling : LC-MS/MS to identify hepatotoxic metabolites (e.g., hydroxylated derivatives) .

- Structural analogs : Design prodrugs with PEGylation to enhance biocompatibility .

Data Contradiction and Interpretation

Q. How should researchers reconcile discrepancies in reported solubility profiles (e.g., DMSO vs. aqueous buffers)?

- Methodology :

- Solubility parameter calculation : Use Hansen solubility parameters (δ) to predict solvent compatibility .

- Co-solvency approaches : Blend DMSO with cyclodextrins or surfactants (e.g., Tween-80) for aqueous dispersion .

- Data Table :

| Solvent System | Solubility (mg/mL) | Source |

|---|---|---|

| DMSO | 50 | |

| PBS (pH 7.4) + 5% CD | 12 |

Q. What experimental designs are optimal for elucidating the compound’s role in multi-target drug discovery?

- Methodology :

- Network pharmacology : Construct protein-protein interaction networks using STRING DB .

- Phenotypic screening : High-content imaging in 3D organoid models to assess polypharmacology .

- Synergy studies : Checkerboard assays with standard chemotherapeutics to identify additive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.